

Synthesis and Characterization of N-(Phenylacetyl)benzamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(Phenylacetyl)benzamide	
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This technical guide provides a comprehensive overview of the synthesis and characterization of **N-(Phenylacetyl)benzamide**, a molecule of interest in medicinal chemistry and organic synthesis. This document details a probable synthetic route, experimental protocols, and expected characterization data based on analogous chemical transformations and spectral data of related compounds.

Synthesis

The synthesis of **N-(Phenylacetyl)benzamide** can be achieved via a nucleophilic acyl substitution reaction, specifically an acylation of benzamide with phenylacetyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.

A plausible reaction scheme is as follows:

Benzamide + Phenylacetyl Chloride → N-(Phenylacetyl)benzamide + HCl

An alternative approach involves the coupling of phenylacetic acid and benzamide using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).[1]

Experimental Protocol: Acylation of Benzamide







This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[2][3]

Materials:

- Benzamide
- · Phenylacetyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH2Cl2)
- · Distilled water
- Anhydrous sodium sulfate (Na2SO4)
- · Magnetic stirrer and stir bar
- Separatory funnel
- Round-bottom flask
- · Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve benzamide (1.0 eq) in dichloromethane.
- Cool the solution in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).
- While stirring vigorously, slowly add phenylacetyl chloride (1.1 eq) dropwise to the mixture.
- Allow the reaction to stir at room temperature for 2-3 hours.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(Phenylacetyl)benzamide.

Characterization

The structure and purity of the synthesized **N-(Phenylacetyl)benzamide** would be confirmed using various spectroscopic and physical methods. The expected data presented below are based on the analysis of structurally similar compounds.

Physical Properties

Property	Expected Value
Molecular Formula	C15H13NO2
Molecular Weight	239.27 g/mol
Appearance	White to off-white solid
Melting Point	Expected to be in the range of 150-180 °C (by analogy to similar amides)
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amide functional groups.



Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3300 - 3100 (broad)
C=O Stretch (Amide I)	1700 - 1650 (strong)
C=O Stretch (Amide I)	1680 - 1630 (strong)
N-H Bend (Amide II)	1570 - 1515
C-N Stretch	1300 - 1200
Aromatic C-H Stretch	3100 - 3000
Aromatic C=C Stretch	1600 - 1450

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) is expected to exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	singlet	1H	Amide N-H
~ 7.2 - 8.0	multiplet	10H	Aromatic protons (from benzoyl and phenylacetyl groups)
~ 3.8 - 4.2	singlet	2H	Methylene protons (- CH ₂ -)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show the following key resonances:



Chemical Shift (δ, ppm)	Assignment
~ 170 - 175	Carbonyl carbon (phenylacetyl group)
~ 165 - 170	Carbonyl carbon (benzoyl group)
~ 125 - 140	Aromatic carbons
~ 40 - 45	Methylene carbon (-CH ₂ -)

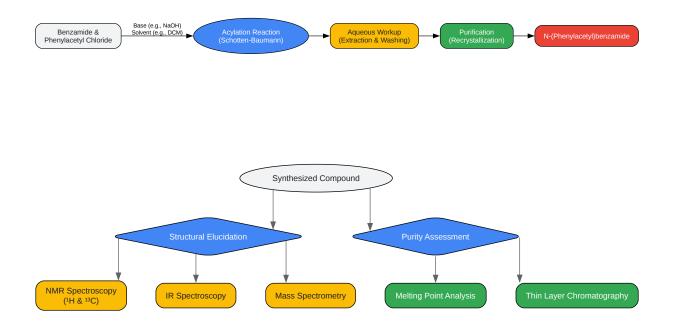
2.2.3. Mass Spectrometry (MS)

The mass spectrum, particularly using a soft ionization technique like Electrospray Ionization (ESI), is expected to show the molecular ion peak.

m/z Value (Expected)	Assignment
~ 240.10	[M+H]+ (Protonated molecule)
~ 262.08	[M+Na]+ (Sodium adduct)

Visualizations Synthesis Workflow





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